PF-06263276
Vue d'ensemble
Description
PF-06263276 est un inhibiteur puissant et sélectif des enzymes Janus kinase 1, 2, 3, et de la tyrosine kinase 2. Il a été développé principalement pour le traitement du psoriasis chronique en plaques. Ce composé est remarquable par sa capacité à être administré à la fois par voie topique et par inhalation, ce qui le rend adapté au traitement des maladies inflammatoires des poumons et de la peau .
Applications De Recherche Scientifique
PF-06263276 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying Janus kinase inhibition.
Biology: Employed in research to understand the role of Janus kinase enzymes in cellular processes.
Medicine: Investigated for its potential to treat chronic plaque psoriasis and other inflammatory diseases.
Industry: Utilized in the development of new therapeutic agents targeting Janus kinase enzymes
Mécanisme D'action
- PF-06263276 is a potent inhibitor of Janus kinase (JAK) enzymes. Specifically, it targets JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2) .
- Downstream Effects : Inhibition of JAKs leads to reduced production of pro-inflammatory cytokines, such as IL-6 and IL-23, which are implicated in autoimmune diseases like psoriasis .
Target of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
PF-06263276 plays a significant role in biochemical reactions by inhibiting the activity of Janus kinases (JAK1, JAK2, JAK3, and TYK2). The inhibition constants (IC50) for these kinases are 2.2 nM, 23.1 nM, 59.9 nM, and 29.7 nM, respectively . By inhibiting these kinases, this compound interferes with the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses and inflammation. The compound interacts with the ATP-binding sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling molecules .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In immune cells, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The compound also affects cell signaling pathways, such as the JAK-STAT pathway, leading to altered gene expression and cellular metabolism. By modulating these pathways, this compound can influence cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding sites of JAK kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation and activation of STAT proteins, which are critical for the transcription of genes involved in immune responses and inflammation. Additionally, this compound may also interact with other biomolecules, such as cytokine receptors, further modulating the immune response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and immunosuppression. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These interactions can affect the metabolic flux and levels of metabolites, potentially influencing the overall metabolic profile of the organism. The compound’s metabolism may also involve conjugation reactions, leading to the formation of metabolites that are excreted from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, thereby modulating the activity of JAK kinases and other biomolecules involved in immune responses and inflammation .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de PF-06263276 implique plusieurs étapes, notamment l'utilisation de solvants anhydres et des réactions effectuées sous atmosphère d'azote. La chromatographie sur couche mince est utilisée pour surveiller les réactions, et la chromatographie sur colonne de gel de silice est utilisée pour la purification. Les spectres de résonance magnétique nucléaire du proton et les spectres de masse sont enregistrés pour confirmer la structure et la pureté du composé .
Méthodes de Production Industrielle
Les méthodes de production industrielle de this compound sont conçues pour assurer une pureté et un rendement élevés. Le processus implique une synthèse à grande échelle utilisant des conditions de réaction optimisées et des techniques de purification pour atteindre la qualité souhaitée. La chromatographie liquide haute performance est utilisée pour garantir que la pureté du composé dépasse 95% .
Analyse Des Réactions Chimiques
Types de Réactions
PF-06263276 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et Conditions Courants
Les réactifs courants utilisés dans ces réactions comprennent le permanganate de potassium pour l'oxydation et l'acide chloroplatinique pour la visualisation pendant la chromatographie sur couche mince. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir le résultat souhaité .
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions sont des intermédiaires qui sont ensuite traités pour produire le composé final, this compound. Chaque étape est soigneusement surveillée pour garantir la structure et la pureté correctes des intermédiaires .
Applications de la Recherche Scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la Janus kinase.
Biologie : Utilisé dans la recherche pour comprendre le rôle des enzymes Janus kinase dans les processus cellulaires.
Médecine : Investigated pour son potentiel à traiter le psoriasis chronique en plaques et d'autres maladies inflammatoires.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les enzymes Janus kinase
Mécanisme d'Action
This compound exerce ses effets en inhibant l'activité des enzymes Janus kinase 1, 2, 3, et de la tyrosine kinase 2. Ces enzymes jouent un rôle crucial dans les voies de signalisation qui régulent les réponses immunitaires et l'inflammation. En inhibant ces enzymes, this compound réduit l'activité des cytokines pro-inflammatoires, atténuant ainsi les symptômes des maladies inflammatoires .
Comparaison Avec Des Composés Similaires
Composés Similaires
Citrate de tofacitinib : Un autre inhibiteur de la Janus kinase utilisé pour traiter la polyarthrite rhumatoïde.
Ruxolitinib : Un inhibiteur de la Janus kinase utilisé pour traiter la myélofibrose et la polycythémie vraie.
Baricitinib : Un inhibiteur de la Janus kinase utilisé pour traiter la polyarthrite rhumatoïde.
Unicité de PF-06263276
This compound est unique en raison de sa capacité à être administré à la fois par voie topique et par inhalation, ce qui le rend polyvalent pour le traitement de diverses affections inflammatoires. Sa sélectivité pour plusieurs enzymes Janus kinase le distingue également des autres inhibiteurs qui peuvent cibler une ou deux enzymes seulement .
Propriétés
IUPAC Name |
[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-piperidin-1-ylpyrazin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN8O2/c1-2-18-13-27(41)22(32)14-21(18)19-6-7-20-24(12-19)37-38-29(20)30-35-23-8-11-40(17-26(23)36-30)31(42)25-15-34-28(16-33-25)39-9-4-3-5-10-39/h6-7,12-16,41H,2-5,8-11,17H2,1H3,(H,35,36)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJGNPSZQSWJCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421502-62-6 | |
Record name | PF-06263276 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421502626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06263276 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86YZ7HCC8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-06263276 a unique Janus Kinase (JAK) inhibitor?
A1: Unlike many JAK inhibitors that primarily target the ATP binding site, this compound exhibits a type 1.5 binding mode, meaning it interacts with the JAK enzyme both at and beyond the ATP binding site. [] This unique binding mode was identified through structure-based computational methods, potentially contributing to its potency and selectivity as a pan-JAK inhibitor. []
Q2: What therapeutic areas are being explored for this compound, and why?
A2: this compound is being investigated for its potential in treating inflammatory diseases, particularly those affecting the lungs and skin. [] This is driven by its classification as a pan-JAK inhibitor, meaning it can block the activity of all four JAK family members (JAK1, JAK2, JAK3, and TYK2). [] Since JAK-STAT signaling pathways are heavily implicated in inflammatory and immune responses, inhibiting these pathways could offer therapeutic benefits for such conditions. []
Q3: How does the structure of this compound support its intended delivery routes?
A3: this compound was specifically designed for inhaled and topical delivery, which is reflected in its structure. [] While the specific structural features contributing to this are not detailed in the provided abstracts, it is likely that factors like molecular weight, lipophilicity, and solubility were carefully optimized during the drug development process to enable these delivery methods.
Q4: What is the significance of this compound reaching clinical studies?
A4: The advancement of this compound into clinical studies [] is a significant milestone. It demonstrates that the compound has cleared initial hurdles related to safety and efficacy in preclinical testing, allowing for further investigation in humans. Clinical trials will provide crucial data on its effectiveness, safety profile, and potential as a novel treatment option for inflammatory diseases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.